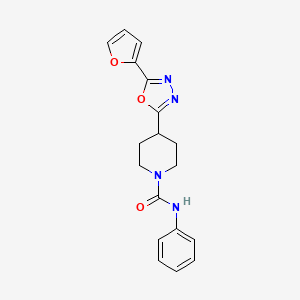

4-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)-N-苯基哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-phenylpiperidine-1-carboxamide" is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple functional groups and rings such as furan, oxadiazole, and piperidine. These structural motifs are common in pharmaceutical chemistry and materials science due to their diverse chemical properties and potential for creating compounds with specific functions .

Synthesis Analysis

The synthesis of related furan and oxadiazole derivatives typically involves cyclization reactions and the use of various reagents to introduce the desired functional groups. For instance, the synthesis of furanyl and pyranyl derivatives from silylated imidazole and pyrazole carboxamides involves the reaction with chlorotetrahydrofuran . Similarly, the synthesis of furan carboxamide derivatives can involve rearrangement reactions, as seen in the synthesis of antiallergic compounds . Ultrasound-mediated synthesis has also been employed for the efficient preparation of oxoquinazolin-yl furan carboxamides, indicating that modern synthetic techniques are being utilized to optimize the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray analysis. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined, providing insights into the arrangement of the oxadiazole ring and its substituents . The structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine was also characterized, revealing the dihedral angles between the oxadiazole ring and the attached phenyl and furan rings .

Chemical Reactions Analysis

The reactivity of furan and oxadiazole rings allows for a variety of chemical transformations. For instance, the chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan can react with N- and S-nucleophiles, and the oxadiazole ring itself can undergo transformations . These reactions can be used to further modify the compound and introduce additional functional groups, potentially altering its physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic systems can lead to strong π-π interactions, as seen in the crystal packing of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine . The thermal stability of related compounds has been assessed using thermogravimetric analysis and differential scanning calorimetry, which is crucial for evaluating their suitability in various applications . Additionally, the sensitivity of these compounds to impact and friction has been measured, which is particularly important for their potential use as energetic materials .

科学研究应用

抗菌活性:

- 唑类衍生物的设计与合成: Başoğlu 等人 (2013) 的一项研究涉及从呋喃-2-碳酰肼开始合成新的 1,3,4-恶二唑、1,3-噻唑烷和 1,2,4-三唑衍生物,显示出对测试微生物的抗菌活性 (Başoğlu 等人,2013).

- 1,3,4-恶二唑衍生物的合成与评价: Jafari 等人 (2017) 创造了具有抗菌活性的 1,3,4-恶二唑,包括呋喃-恶二唑衍生物 (Jafari 等人,2017).

高能材料:

- 具有 1,2,4-恶二唑基部分的高能化合物: Yu 等人 (2017) 合成了基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃三唑的含能材料,一种恶二唑环化合物,表现出中等热稳定性和对冲击和摩擦的不敏感性 (Yu 等人,2017).

治疗潜力:

- 恶二唑和呋二唑衍生物: Siwach 和 Verma (2020) 的一项综述重点介绍了 1,3,4-恶二唑衍生物的各种生物活性,包括抗菌、抗肿瘤、抗病毒和抗氧化活性 (Siwach & Verma,2020).

核成像:

- 小胶质细胞的 PET 成像: Horti 等人 (2019) 开发了一种针对 CSF1R(一种小胶质细胞特异性标记物)的 PET 放射性示踪剂,可用于对各种神经精神疾病中的神经炎症进行成像 (Horti 等人,2019).

合成化学:

- 多取代呋喃的合成: Lu 等人 (2014) 讨论了 N-芳基亚胺和炔基苯并碘杂环酮的钯(II)催化缩合形成多取代呋喃,展示了呋喃化合物在合成化学中的多功能性 (Lu 等人,2014).

抗疟活性:

- 3-氨基呋喃三唑的酰基衍生物: Hermann 等人 (2021) 报告了对不同菌株的恶性疟原虫表现出良好活性的衍生物,突出了呋喃三唑衍生物在治疗疟疾中的潜力 (Hermann 等人,2021).

安全和危害

属性

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-18(19-14-5-2-1-3-6-14)22-10-8-13(9-11-22)16-20-21-17(25-16)15-7-4-12-24-15/h1-7,12-13H,8-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJARKTBOTRYKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)

![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)

![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)